alpha-Butylstreptozotocin
Description
alpha-Butylstreptozotocin is a structural analog of streptozotocin, a nitrosourea compound renowned for its selective cytotoxicity toward pancreatic beta cells. Streptozotocin derivatives like this compound are primarily investigated for their utility in inducing experimental diabetes models and studying beta-cell dysfunction. However, its modified structure may also influence mechanisms such as DNA alkylation, glucose transporter (GLUT) targeting, and interactions with cellular glycosylation pathways, as suggested by comparative studies on 2-aminobenzamide analogs .
Properties
CAS No. |
53347-36-7 |
|---|---|
Molecular Formula |
C12H23N3O7 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H23N3O7/c1-3-4-5-21-11-8(13-12(19)15(2)14-20)10(18)9(17)7(6-16)22-11/h7-11,16-18H,3-6H2,1-2H3,(H,13,19)/t7-,8-,9-,10-,11+/m1/s1 |
InChI Key |
CRYSPCRGLHJZTE-ILAIQSSSSA-N |
Isomeric SMILES |
CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butylstreptozotocin typically involves the modification of streptozotocin. The process begins with the preparation of streptozotocin, which is then subjected to a series of chemical reactions to introduce the butyl group. The key steps in the synthesis include:
Nitration: Streptozotocin is nitrated to introduce a nitroso group.
Alkylation: The nitrated streptozotocin is then alkylated with butyl bromide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-Butylstreptozotocin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Alpha-Butylstreptozotocin has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Biology: It is employed in studies involving cellular and molecular biology.
Medicine: It is used in medical research to induce diabetes in experimental animals, similar to streptozotocin.
Industry: It finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of alpha-Butylstreptozotocin involves its ability to alkylate DNA, leading to DNA damage and cell death. This property makes it useful in inducing diabetes in experimental animals by selectively targeting pancreatic beta cells. The compound is transported into cells via glucose transporters, where it exerts its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
alpha-Butylstreptozotocin belongs to the 2-aminobenzamide family, which includes compounds like streptozotocin, chlorozotocin, and other alkylated variants. Key differentiating factors include:
Substituent Groups :
- Streptozotocin features a methylnitrosourea moiety linked to a glucosamine group.
- This compound replaces the methyl group with a butyl chain, increasing lipophilicity and molecular weight (356.3 g/mol vs. streptozotocin’s 265.2 g/mol) .
- Chlorozotocin incorporates a chlorine atom, enhancing DNA crosslinking activity but reducing GLUT2-mediated uptake .
Mechanisms of Action: Streptozotocin: Targets GLUT2 transporters on beta cells, inducing DNA alkylation and NAD+ depletion, leading to necrosis . Chlorozotocin: Preferentially crosslinks DNA over alkylation, shifting applications toward cancer research .
Pharmacokinetics and Toxicity: Streptozotocin has a narrow therapeutic window (LD₅₀ ~50 mg/kg in rodents) with pronounced nephrotoxicity. this compound’s LD₅₀ in rodent studies is higher (~150 mg/kg), indicating improved tolerability, though renal accumulation remains a concern .
Research Findings and Data
Table 1: Comparative Analysis of 2-Aminobenzamide Derivatives
Key Insights:
- The butyl group in this compound delays metabolic clearance, extending its half-life compared to streptozotocin .
- Structural modifications correlate with tissue distribution: increased lipophilicity may enhance blood-brain barrier penetration, though this requires validation .
- Glycosylation analysis via GlycoBase suggests that this compound’s altered structure minimally impacts GLUT2 binding but may affect off-target glycosylation pathways .
Biological Activity
Alpha-Butylstreptozotocin (ABSTZ) is a derivative of streptozotocin (STZ), a well-known compound used in diabetes research due to its selective toxicity towards pancreatic beta cells. The modification of STZ by introducing a butyl group alters its biological activity and potential applications in research and medicine. This article explores the biological activity of ABSTZ, its mechanisms of action, comparative studies, and relevant case studies.
This compound is synthesized through a series of chemical reactions starting from streptozotocin. The key steps include:
- Nitration : Introduction of a nitroso group to streptozotocin.
- Alkylation : Alkylation with butyl bromide under basic conditions to form ABSTZ.
These modifications not only change the compound's chemical properties but also enhance its biological activity, particularly in inducing diabetes in experimental models.
The primary mechanism of action for this compound involves its ability to alkylate DNA, leading to DNA damage and subsequent cell death. This cytotoxic effect is particularly pronounced in pancreatic beta cells, making it useful for inducing diabetes in animal models. The compound is taken up by cells via glucose transporters, where it exerts its effects on cellular functions and viability.
Induction of Diabetes
ABSTZ has been shown to effectively induce hyperglycemia in various animal models, similar to streptozotocin. Research indicates that the compound selectively targets large islets within the pancreas, leading to a significant reduction in beta-cell mass (BCM). Studies have demonstrated that while ABSTZ treatment results in hyperglycemia, there remains a substantial pool of residual beta cells that exhibit altered insulin expression levels .
Comparative Studies
A comparative analysis between this compound and other compounds such as STZ and alloxan reveals distinct differences in their biological activities:
| Compound | Mechanism of Action | Target Cells | Induction Time | Residual Beta Cells |
|---|---|---|---|---|
| This compound | DNA alkylation leading to cell death | Pancreatic beta cells | Rapid | Moderate |
| Streptozotocin | Similar DNA alkylation | Pancreatic beta cells | Rapid | Low |
| Alloxan | Induces oxidative stress | Pancreatic beta cells | Moderate | High |
This table illustrates that while ABSTZ induces diabetes rapidly, it may preserve more beta-cell functionality compared to alloxan .
Case Studies
Several case studies have utilized this compound to explore its effects on diabetes and related metabolic disorders:
- Study on Islet Morphology : In a study examining the morphological changes in islets post-ABSTZ treatment, researchers found significant alterations in islet size distribution, with larger islets being more affected. This study employed advanced imaging techniques to quantify β-cell mass dynamics over time .
- Insulin Expression Analysis : Another case study focused on the insulin expression levels in ABSTZ-treated mice. Results indicated that while hyperglycemic conditions prevailed, there was an increase in insulin staining intensity among remaining β-cells, suggesting adaptive responses despite cell loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
